Cyclohex-2-ene-1-sulfonyl chloride
Description
Significance of Sulfonyl Chloride Functional Groups in Chemical Transformations
The sulfonyl chloride (-SO₂Cl) group is a cornerstone of modern organic synthesis, prized for its high reactivity as a potent electrophile. rsc.orgnih.gov This reactivity stems from the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which renders the sulfur atom highly susceptible to nucleophilic attack and makes the chloride a good leaving group. rsc.org
Their primary role is in the formation of sulfonamides and sulfonate esters, which are integral to medicinal chemistry and materials science. nih.gov The reaction with primary or secondary amines yields sulfonamides, a common structural motif in a vast array of pharmaceutical drugs. nih.govnih.gov Similarly, reaction with alcohols provides sulfonate esters, which are excellent leaving groups in their own right, facilitating a range of substitution and elimination reactions. nih.gov Furthermore, sulfonyl chlorides can serve as precursors for sulfonyl radicals, which are valuable intermediates in radical-based C-C bond-forming reactions and hydrosulfonylation of alkenes. researchgate.net
Role of Cyclohexene (B86901) Scaffolds in Target Molecule Synthesis
The cyclohexene ring is a versatile six-membered carbocyclic scaffold that is a frequent substructure in natural products and pharmaceutically active molecules. Its conformational pre-organization and the presence of both sp² and sp³ hybridized carbons allow for precise three-dimensional positioning of substituents, a critical factor in molecular recognition and biological activity.
The alkene functionality within the cyclohexene ring serves as a handle for a multitude of chemical transformations, including electrophilic additions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. This allows for the elaboration of the core structure into more complex polycyclic systems or the introduction of diverse functional groups. The allylic positions of the cyclohexene ring are also activated for various reactions, including oxidation, substitution, and rearrangement, further expanding its synthetic utility.
Overview of Reactivity Modalities for Cyclohex-2-ene-1-sulfonyl chloride
While specific experimental studies on this compound are not widely reported, its reactivity can be predicted based on its structure as an allylic sulfonyl chloride. It possesses two primary sites for chemical reaction: the electrophilic sulfonyl chloride group and the nucleophilic carbon-carbon double bond.
Reactions at the Sulfonyl Chloride Group: The most straightforward reactions involve the sulfonyl chloride moiety. It is expected to react readily with a wide range of nucleophiles in sulfonylation reactions.
Sulfonamide Formation: Reaction with primary or secondary amines, likely in the presence of a non-nucleophilic base like triethylamine (B128534), would yield the corresponding cyclohexenyl sulfonamides.
Sulfonate Ester Formation: Treatment with alcohols in the presence of a base would produce cyclohexenyl sulfonate esters.
Reactions Involving the Alkene and Allylic Position: The presence of the double bond and its allylic relationship to the sulfonyl chloride group suggests more complex reactivity.
Electrophilic Addition: The alkene can undergo addition reactions with various electrophiles.
Radical Reactions: As an allylic compound, it could be a substrate in radical reactions. For instance, visible-light-induced photoredox catalysis could generate a sulfonyl radical, which might then participate in intramolecular cyclizations or intermolecular additions. researchgate.net
Cycloaddition Reactions: The alkene could potentially act as a dienophile in Diels-Alder reactions, although the electron-withdrawing sulfonyl chloride group might influence its reactivity.
Rearrangements: Allylic systems are prone to rearrangements. Base-catalyzed equilibration could potentially lead to the isomeric Cyclohex-1-ene-1-sulfonyl chloride. rsc.org
The dual functionality of this compound presents an opportunity for developing novel synthetic methodologies. The interplay between the sulfonyl chloride and the cyclohexene ring could lead to unique cascade reactions, where an initial reaction at one site triggers a subsequent transformation at the other. However, without dedicated research, these potential reaction pathways remain speculative. The lack of detailed studies represents a clear gap in the synthetic literature and an opportunity for future investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohex-2-ene-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLULXMVLGGPSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies Involving Cyclohex 2 Ene 1 Sulfonyl Chloride
Generation and In Situ Formation of Reactive Intermediates
Cyclohex-2-ene-1-sulfonyl chloride is a versatile reagent whose reactivity stems from its ability to generate key reactive intermediates under specific conditions. These intermediates, primarily sulfonyl radicals and electrophilic sulfur species, are pivotal in various synthetic transformations.
Sulfonyl Radical Formation
The generation of sulfonyl radicals from sulfonyl chlorides represents a significant area of modern organic synthesis, largely driven by the advancements in photoredox catalysis. nih.gov Sulfonyl chlorides can serve as precursors to sulfonyl radicals, which are key intermediates in reactions like hydrosulfonylation of alkenes. nih.gov
Visible-light-activated photocatalysis is a prominent method for generating sulfonyl radicals from their corresponding sulfonyl chlorides. nih.govrsc.org In a typical system, a photocatalyst, upon irradiation with light, enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) with the sulfonyl chloride. This process forms a radical anion intermediate, which subsequently fragments to release a chloride anion and the desired sulfonyl radical. nih.gov This method avoids the need for stoichiometric oxidants or reductants and offers a redox-neutral pathway to these reactive species. rsc.org
Control experiments often confirm the radical nature of these reactions. For instance, the introduction of a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl can completely inhibit the formation of the desired product, indicating the involvement of radical intermediates. nih.gov
Table 1: Conditions for Photocatalytic Sulfonyl Radical Generation from Sulfonyl Chlorides
| Component | Role | Example |
|---|---|---|
| Precursor | Source of the sulfonyl radical | Aryl or Alkyl Sulfonyl Chloride |
| Photocatalyst | Absorbs light and initiates electron transfer | Iridium or Ruthenium complexes, Organic dyes |
| Light Source | Provides energy to excite the photocatalyst | Blue LEDs, Compact Fluorescent Lamp (CFL) |
| Solvent | Dissolves reactants and facilitates the reaction | Acetonitrile (MeCN), Dimethylformamide (DMF) |
| Additives | May act as a hydrogen atom donor or control reactivity | Tris(trimethylsilyl)silane, Hantzsch ester |
Electrophilic Species Generation
Sulfonyl chlorides are inherently electrophilic compounds. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which strongly withdraw electron density. This polarization makes the sulfur atom highly susceptible to nucleophilic attack. This electrophilicity is fundamental to the classical reactivity of sulfonyl chlorides, most notably in the preparation of sulfonamides (by reaction with amines) and sulfonate esters (by reaction with alcohols).
These reactions typically proceed via a nucleophilic addition-elimination mechanism. A nucleophile attacks the electrophilic sulfur center, leading to a tetrahedral intermediate. Subsequent elimination of the chloride anion, which is a good leaving group, results in the formation of the new sulfur-nucleophile bond. The versatility of sulfonyl chlorides as electrophiles has established them as crucial intermediates in both organic and medicinal chemistry. magtech.com.cn
Precursors and Synthetic Routes for this compound
The synthesis of unsaturated sulfonyl chlorides like this compound relies on specific strategies that can introduce the sulfonyl chloride moiety while preserving the double bond.
General Preparative Strategies for Unsaturated Sulfonyl Chlorides
The synthesis of sulfonyl chlorides can be broadly achieved through several oxidative chlorination methods starting from various sulfur-containing compounds. researchgate.net These methods are generally applicable and can be adapted for unsaturated substrates.
A common and effective strategy involves the oxidation of thiols or their derivatives. organic-chemistry.org For instance, thiols can be converted directly to sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source and water. organic-chemistry.org This approach is advantageous due to its mild conditions. Other sulfur-containing starting materials for this type of transformation include disulfides, thioacetates, and S-alkyl isothiourea salts. organic-chemistry.orgnih.gov The latter are particularly useful as they can be prepared from readily available alkyl halides and thiourea (B124793). organic-chemistry.org
Another established route is the dehydration of sulfonic acids using chlorinating agents like phosphorus oxychloride or thionyl chloride. nih.gov However, this method is often harsh. A milder alternative involves using 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) to convert sulfonic acids to sulfonyl chlorides under neutral conditions. researchgate.net
Photocatalytic methods have also emerged for the synthesis of sulfonyl chlorides from precursors like thiols and thioacetates, using a semiconductor photocatalyst like potassium poly(heptazine imide) (K-PHI) under light irradiation. nih.gov
Comparison with Related Cyclohexene (B86901) Derivatives Synthesis
The synthesis of the this compound backbone can be compared with the preparation of other common cyclohexene derivatives, such as cyclohexene and 2-cyclohexen-1-one, to highlight the different chemical strategies employed.
The most common laboratory synthesis of cyclohexene is the acid-catalyzed dehydration of cyclohexanol. umass.eduyoutube.com This elimination reaction typically uses strong acids like phosphoric acid or sulfuric acid and is often driven to completion by distilling the lower-boiling cyclohexene product as it forms. umass.eduyoutube.com
The synthesis of 2-cyclohexen-1-one can be achieved through several routes, including the oxidation of cyclohexene, though this can suffer from poor selectivity. google.com Other methods involve the bromination of cyclohexanone (B45756) followed by dehydrobromination, or phenol (B47542) hydrogenation. A more modern approach involves a Diels-Alder type reaction between an alkoxypropene and acrolein, followed by acid-catalyzed rearrangement. google.com
In contrast, the synthesis of a saturated analogue, cyclohexane (B81311) sulfonyl chloride , is typically achieved by reacting cyclohexane with a gaseous mixture of sulfur dioxide and chlorine, often under illumination with UV light. google.com This process involves a free-radical substitution on the alkane ring.
The synthesis of this compound would require a method that selectively installs the sulfonyl chloride group at the allylic position without reacting with the double bond. This presents a different challenge compared to the elimination reactions used to form cyclohexene or the oxidation/rearrangement reactions used for cyclohexenone. A plausible route would involve the allylic chlorination of cyclohexene followed by substitution with a sulfur nucleophile (like thiourea to form an isothiouronium salt) and subsequent oxidative chlorination.
Table 2: Comparison of Synthetic Routes for Cyclohexene Derivatives
| Target Compound | Common Precursor(s) | Key Reagents/Conditions | Reaction Type |
|---|---|---|---|
| Cyclohexene | Cyclohexanol | H₃PO₄ or H₂SO₄, Heat | Dehydration (Elimination) umass.eduyoutube.com |
| 2-Cyclohexen-1-one | 2-Alkoxypropene, Acrolein | Heat, then Acid Catalyst | Diels-Alder, Rearrangement google.com |
| Cyclohexane sulfonyl chloride | Cyclohexane | SO₂, Cl₂, UV light | Radical Substitution google.com |
| This compound | Cyclohexene (hypothetical) | 1. Allylic Chlorination (e.g., NCS) 2. Sulfur nucleophile (e.g., Thiourea) 3. Oxidative Chlorination | Allylic Substitution, Oxidation |
Reactivity and Transformational Chemistry of Cyclohex 2 Ene 1 Sulfonyl Chloride
Nucleophilic Substitution Reactions
The sulfonyl chloride group in Cyclohex-2-ene-1-sulfonyl chloride is susceptible to nucleophilic attack at the sulfur atom. These reactions are a cornerstone of sulfonyl chloride chemistry, leading to the formation of a variety of sulfonated derivatives such as sulfonamides and sulfonate esters.
The mechanism of nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl and alkanesulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (SN2)-type process. researchgate.netnih.gov This mechanism involves the concerted attack of the nucleophile on the sulfur atom and the departure of the chloride leaving group. The transition state is believed to be trigonal bipyramidal.
The reactivity of sulfonyl chlorides in these reactions can be influenced by the nature of the nucleophile, the solvent, and the substituents on the sulfonyl chloride. For instance, the hydrolysis and alcoholysis of aromatic sulfonyl chlorides are consistent with an SN2-type mechanism that can shift towards a more SN1-like or an addition-elimination (SAN) process depending on the specific conditions. researchgate.net Solvation plays a crucial role in modulating the reactivity in these transformations.
Formation of Sulfonate Esters and Their Reactivity
One of the fundamental reactions of sulfonyl chlorides is their conversion to sulfonate esters through reaction with alcohols. This transformation, known as sulfonylation, is a widely used method for converting an alcohol into an excellent leaving group. eurjchem.com The reaction of this compound with an alcohol, typically in the presence of a non-nucleophilic base such as pyridine, yields the corresponding cyclohex-2-ene-1-sulfonate ester.
The mechanism proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. The base, often pyridine, serves a dual role: it acts as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium salt intermediate, and it neutralizes the hydrochloric acid byproduct generated during the reaction. researchgate.netyoutube.com
Table 1: Representative Sulfonylation Reaction
| Reactant A | Reactant B | Base | Product |
|---|---|---|---|
| This compound | R-OH (Alcohol) | Pyridine | Cyclohex-2-ene-1-sulfonate ester |
The resulting sulfonate esters are valuable synthetic intermediates due to the exceptional leaving group ability of the sulfonate moiety. eurjchem.com This property is exploited in a variety of subsequent nucleophilic substitution and elimination reactions. The sulfonate group can be displaced by a wide range of nucleophiles, facilitating the introduction of new functional groups at the carbon to which it was attached.
Stereochemical Implications in Substitution Pathways
The stereochemistry of substitution reactions involving derivatives of this compound, such as its corresponding esters, is of significant interest. As an allylic system, it can undergo nucleophilic substitution through different pathways, primarily the SN2 and SN2' mechanisms, each with distinct stereochemical outcomes.
SN2 Pathway: Direct substitution at the alpha-carbon (C1) results in the inversion of stereochemistry at that center.
SN2' Pathway (Allylic Rearrangement): The nucleophile attacks the gamma-carbon (C3) of the double bond, leading to a shift of the double bond and displacement of the leaving group from the alpha-carbon. This pathway can proceed with either syn or anti stereochemistry, where the nucleophile attacks from the same or opposite face as the leaving group, respectively.
Research on related cyclohex-2-enyl ester systems has shown that displacement by nucleophiles like piperidine can proceed with syn stereochemistry via an SN2' pathway. researchgate.net The choice between these pathways and the resulting stereochemistry is influenced by factors such as the nature of the nucleophile, the solvent, and the steric environment of the substrate. The stereochemical outcome of substitutions at chiral S(VI) centers is a critical consideration for controlling the three-dimensional configuration of the product. researchgate.net
Table 2: Stereochemical Outcomes in Allylic Substitution
| Pathway | Site of Attack | Stereochemical Result at C1 | Product Type |
|---|---|---|---|
| SN2 | C1 (α-carbon) | Inversion | Direct Substitution |
| SN2' | C3 (γ-carbon) | Varies (syn or anti) | Allylic Rearrangement |
Intramolecular Cyclization Pathways
The dual functionality of molecules derived from this compound enables their participation in intramolecular cyclization reactions to form various heterocyclic structures.
Electrophilic Heterocyclization Initiated by Sulfonyl Chlorides
The sulfonyl chloride group can initiate electrophilic heterocyclization in appropriately substituted alkenyl amines. In these reactions, the sulfonyl group acts as an electrophile, activating a pathway for an internal nucleophile to participate in a ring-forming reaction. A related approach involves the Lewis acid-initiated cyclization of N-alkenyl amidines, formed from the reaction of alkenyl amines with N-(chlorosulfonyl)imidoyl chloride, through intramolecular chlorosulfonylation of the alkene. researchgate.net This strategy demonstrates the utility of the sulfonyl chloride moiety in constructing cyclic systems. The reaction of sulfenyl chlorides with alkenes that possess an internal nucleophile can also lead to addition-cyclization products, forming heterocycles like 2,3-dihydro eurjchem.comresearchgate.netthiazolo[3,2-a]pyridinium derivatives. researchgate.net
Formation of N,S-Heterocyclic S,S-Dioxides
A significant application of intramolecular cyclization is the synthesis of N,S-heterocyclic S,S-dioxides, commonly known as sultams. When a molecule contains both an amine and a sulfonyl chloride separated by a suitable tether, base-induced cyclization can occur. The deprotonated amine acts as an internal nucleophile, attacking the electrophilic sulfur atom to displace the chloride and form the cyclic sulfonamide (sultam) ring. This methodology has been developed for preparing various nitrogen heterocycles that incorporate an endocyclic sulfonamide fragment. researchgate.net For instance, C-N-S-bielectrophilic reagents have been used to construct 6-, 7-, and 8-membered rings containing this structural feature. researchgate.net
Cascade and Multi-Component Reactions
The integration of simple, functionalized molecules into complex cascade reactions is a hallmark of modern synthetic efficiency.
Integration into Palladium-Catalyzed Molecular Cascades
Palladium-catalyzed cascade reactions are powerful tools for the construction of complex molecular architectures from simple precursors. vu.nl These reactions often involve a sequence of steps, such as oxidative addition, insertion, and reductive elimination, that proceed in a single pot. Substrates containing both an alkene and a reactive handle like a halide or sulfonate are ideal candidates for such cascades.
While direct examples involving this compound are specific, the principles are well-established for related structures. For example, a palladium catalyst can coordinate to the alkene, initiating a carbopalladation cascade. Alternatively, the sulfonyl group could be transformed into a sulfonate, which can then participate in Tsuji-Trost-type reactions. The development of palladium-catalyzed cascade reactions has provided access to a wide array of medicinally relevant heterocycles. vu.nl Such strategies have been used to create polycyclic scaffolds through sequential cyclizations, demonstrating high efficiency and step economy. researchgate.netmdpi.com
Table 3: Potential Roles in Palladium-Catalyzed Cascades
| Functional Group | Potential Role in Cascade | Example Reaction Type |
|---|---|---|
| Alkene | π-System for coordination/insertion | Heck reaction, Carbopalladation |
| Sulfonyl Chloride | Precursor to leaving group (sulfonate) | Tsuji-Trost allylic alkylation |
| C-S Bond | Potential site for oxidative addition | Cross-coupling (less common) |
Sequential Reactivity for Complex Molecule Assembly
The presence of both a sulfonyl chloride and an alkene moiety within the same molecule allows for this compound to participate in sequential or tandem reactions, which are highly efficient processes for building molecular complexity. In these reaction cascades, one functional group undergoes an initial transformation, and the resulting intermediate then engages the second functional group, often in an intramolecular fashion, to form new cyclic structures.
A common strategy involves the generation of a sulfonyl radical from the sulfonyl chloride. This radical can then undergo an intermolecular addition to a suitable reaction partner, such as a 1,5-diene, followed by an intramolecular cyclization involving the cyclohexene (B86901) double bond to construct polycyclic systems. For instance, copper-catalyzed reactions of sulfonyl chlorides with unsaturated N-substituted enamides have been shown to proceed via a regioselective sulfonyl radical addition to the alkene, followed by a 6- or 7- endo cyclization to form complex heterocyclic frameworks like sulfonylated tetrahydropyridines and azepines. This type of radical cascade cyclization is a powerful tool for rapidly assembling complex, non-aromatic fused ring systems from relatively simple starting materials.
While specific examples detailing the sequential reactivity of this compound itself are not prevalent in readily available literature, the established reactivity patterns of similar unsaturated sulfonyl chlorides provide a clear blueprint for its potential applications. The general mechanism for such a process is outlined below:
| Step | Description | Intermediate |
| 1. Initiation | Generation of a sulfonyl radical from the sulfonyl chloride, typically using a metal catalyst or photoredox conditions. | R-SO₂• |
| 2. Intermolecular Addition | The sulfonyl radical adds to an external alkene or alkyne. | A new carbon-centered radical |
| 3. Intramolecular Cyclization | The newly formed radical attacks the internal double bond of the cyclohexene ring. | A polycyclic radical species |
| 4. Termination | The cyclic radical is quenched to yield the final, complex molecule. | Stable polycyclic sulfone |
This sequential approach, which forms multiple carbon-carbon or carbon-heteroatom bonds in a single operation, highlights the synthetic utility of bifunctional reagents like this compound in the efficient assembly of intricate molecular targets.
Reactions with Other Nucleophiles and Reagents
The electrophilic nature of the sulfonyl chloride group makes it susceptible to attack by a wide variety of nucleophiles. These reactions are fundamental to the synthetic utility of this class of compounds.
Formation of Sulfonyl Azides
Sulfonyl chlorides readily undergo nucleophilic substitution with azide sources, most commonly sodium azide (NaN₃), to produce sulfonyl azides. These products are valuable synthetic intermediates, serving as precursors for the generation of nitrenes, for use in "click chemistry" via the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition, and in the synthesis of sulfonamides.
The reaction proceeds via a standard nucleophilic substitution mechanism at the sulfur atom, with the chloride ion acting as the leaving group. The process is typically efficient and can be carried out under mild conditions. One-pot procedures have been developed where a thiol is first oxidized in situ to the sulfonyl chloride, which then reacts with sodium azide in the same reaction vessel to furnish the sulfonyl azide.
The table below summarizes the conversion of various sulfonyl chlorides to their corresponding sulfonyl azides, demonstrating the general applicability of this reaction.
| Entry | Starting Sulfonyl Chloride | Product Sulfonyl Azide | Yield (%) |
| 1 | Benzenesulfonyl chloride | Benzenesulfonyl azide | High |
| 2 | p-Toluenesulfonyl chloride | p-Toluenesulfonyl azide | High |
| 3 | Methanesulfonyl chloride | Methanesulfonyl azide | High |
| 4 | Cyclopropanesulfonyl chloride | Cyclopropanesulfonyl azide | Good |
This table represents typical outcomes for this type of reaction as described in the literature.
Related Reactions with Sulfenyl Chlorides
To understand the reactivity of sulfonyl chlorides, it is instructive to compare them to the related class of sulfenyl chlorides. Sulfenyl chlorides have the general structure R-S-Cl, where the sulfur atom is in a lower oxidation state (+2) compared to that in sulfonyl chlorides, R-SO₂-Cl (oxidation state +6). This difference in oxidation state leads to distinct chemical reactivity.
While both sulfonyl and sulfenyl chlorides are electrophilic at the sulfur atom, their reactions with nucleophiles yield different product classes. For example, the reaction of a primary or secondary amine with a sulfonyl chloride produces a stable sulfonamide (R-SO₂-NR'₂). This reaction is robust and is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.
In contrast, the reaction of an amine with a sulfenyl chloride yields a sulfenamide (R-S-NR'₂). These compounds are generally less stable than their sulfonamide counterparts.
| Reagent Class | Structure | Reaction with R'₂NH | Product | Product Class |
| Sulfonyl Chloride | R-SO₂-Cl | Nucleophilic Substitution | R-SO₂-NR'₂ | Sulfonamide |
| Sulfenyl Chloride | R-S-Cl | Nucleophilic Substitution | R-S-NR'₂ | Sulfenamide |
Furthermore, their reactions with alkenes proceed via different mechanisms. Sulfonyl chlorides can add across double bonds through radical-mediated pathways, often initiated by light or a radical initiator, to form C-S bonds in a process known as hydrosulfonylation. Conversely, sulfenyl chlorides typically react with alkenes via an electrophilic addition mechanism. In this process, the sulfenyl chloride acts as a source of the electrophilic "RS⁺" species, which adds to the alkene to form a thiiranium ion intermediate, followed by attack of the chloride ion to yield a β-chloro thioether. This electrophilic pathway is a hallmark of sulfenyl chloride chemistry and stands in contrast to the radical pathways often observed for sulfonyl chlorides.
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Pathways
The reactions of cyclohex-2-ene-1-sulfonyl chloride and related sulfonyl chlorides proceed through diverse and fascinating mechanistic pathways, ranging from ionic to radical intermediates. Detailed studies have provided significant insights into these processes.
The hydroxysulfonylation of alkenes using sulfonyl chlorides in the presence of water is a powerful method for synthesizing β-hydroxysulfones. nih.govresearchgate.net The reaction is often promoted by acid and proceeds through a well-defined ionic mechanism. researchgate.net
The proposed mechanism involves several key steps:
Protonation: The reaction initiates with the protonation of an oxygen atom on the sulfonyl chloride by an acid. This step increases the electrophilicity of the sulfur atom, activating the molecule for subsequent attack. researchgate.net
Nucleophilic Attack and Carbocation Formation: The alkene then acts as a nucleophile, attacking the activated sulfonyl chloride. This addition typically follows Markovnikov's rule, where the sulfur adds to the less substituted carbon of the double bond, leading to the formation of a more stable carbocation intermediate at the more substituted position. masterorganicchemistry.com
Cyclization (or Water Capture): The carbocation intermediate is then trapped by a nucleophile. In the context of hydroxysulfonylation, water acts as the nucleophile, attacking the carbocation to form a protonated β-hydroxysulfone. researchgate.net In the absence of an external nucleophile or in specific substrates, intramolecular cyclization can occur.
Deprotonation/Elimination: The final step is the deprotonation of the oxonium ion by a base (such as water) to yield the neutral β-hydroxysulfone product. researchgate.netmasterorganicchemistry.com Under certain conditions, elimination reactions can compete, leading to the formation of unsaturated products.
This acid-catalyzed hydration mechanism is analogous to the hydration of alkenes in aqueous acid, which also proceeds via the formation of a carbocation intermediate. masterorganicchemistry.com The regioselectivity of the hydroxyl group addition is a key feature, predominantly occurring at the more hindered carbon atom of the original double bond. researchgate.net
| Step | Description | Key Intermediates |
| 1 | Protonation | Activated Sulfonyl Chloride |
| 2 | Nucleophilic Attack | Carbocation |
| 3 | Nucleophilic Capture | Oxonium Ion |
| 4 | Deprotonation | β-Hydroxysulfone (Final Product) |
In contrast to hydroxysulfonylation, hydrosulfonylation of alkenes with sulfonyl chlorides can proceed via a radical pathway, particularly under photoredox catalysis. researchgate.netox.ac.ukresearchgate.netnih.gov This transformation provides a route to sulfones and avoids the ionic intermediates and potential rearrangements seen in acid-catalyzed reactions. organic-chemistry.org
The generally accepted mechanism involves:
Sulfonyl Radical Generation: The reaction is initiated by the formation of a sulfonyl radical from the sulfonyl chloride. This can be achieved through various methods, including photoredox catalysis where a photocatalyst, upon excitation by visible light, facilitates a single-electron transfer (SET) to the sulfonyl chloride, leading to its fragmentation. researchgate.netorganic-chemistry.org
Radical Addition to Alkene: The electrophilic sulfonyl radical then adds to the electron-rich double bond of the alkene. researchgate.netresearchgate.net This addition is regioselective, typically occurring at the less substituted carbon to generate a more stable carbon-centered radical intermediate.
Hydrogen Atom Transfer (HAT): The final step is a hydrogen atom transfer (HAT) from a hydrogen atom donor to the carbon-centered radical. researchgate.netresearchgate.net This step quenches the radical and forms the final hydrosulfonylated product. The efficiency of this step can depend on the polarity match between the radical and the hydrogen atom donor. researchgate.net Tris(trimethylsilyl)silane has been identified as a particularly effective hydrogen atom donor for this purpose. researchgate.netox.ac.ukresearchgate.net
This radical process allows for the anti-Markovnikov addition of the H and SO₂R groups across the double bond, a complementary regioselectivity to the ionic pathway. organic-chemistry.org
| Step | Description | Key Intermediates |
| 1 | Initiation | Sulfonyl Radical |
| 2 | Propagation (Addition) | Carbon-centered Radical |
| 3 | Propagation (HAT) | Hydrosulfonylated Product |
The direct vicinal sulfonyloximation of alkenes is a three-component reaction that efficiently produces α-sulfonyl ketoximes, which are valuable synthetic intermediates. rsc.orgrsc.org Mechanistic studies, supported by control experiments, point towards a radical cascade pathway. rsc.org
A plausible mechanism is as follows:
Radical Generation: The reaction is initiated by the generation of both a sulfonyl radical and a nitric oxide radical (NO•). rsc.orgrsc.org This can be achieved, for example, from the homolytic cleavage of the S-N bond in an N-hydroxy-arenesulfonamide precursor upon oxidation. rsc.org
Regioselective Sulfonyl Radical Addition: The sulfonyl radical adds regioselectively to the alkene double bond, forming a stable carbon-centered radical intermediate. rsc.orgrsc.org
Radical-Radical Coupling: The newly formed carbon-centered radical is then trapped by the nitric oxide radical (NO•) to yield a nitroso intermediate. rsc.orgrsc.org
Tautomerization: The final product, an α-sulfonyl ketoxime, is formed through the tautomerization of the nitroso intermediate. rsc.orgrsc.org
This pathway highlights the utility of radical intermediates in constructing complex difunctionalized molecules from simple alkene starting materials. rsc.org
Chlorosulfonyl isocyanate (CSI) is a highly reactive analog that undergoes [2+2] cycloaddition reactions with alkenes to form N-chlorosulfonyl-β-lactams. researchtrends.netwpmucdn.com The mechanism of this cycloaddition has been a subject of detailed investigation and is highly dependent on the electronic nature of the alkene. researchtrends.net
Two primary pathways have been identified:
Concerted Pathway: With electron-deficient alkenes, the reaction is believed to proceed through a concerted [2+2] cycloaddition mechanism. researchtrends.net
Stepwise SET Pathway: For most alkenes, especially those that are electron-rich, the reaction follows a stepwise path initiated by a single electron transfer (SET) from the alkene to CSI. researchtrends.net This SET process generates a 1,4-diradical intermediate. Evidence for this pathway comes from various studies, including NMR line-broadening experiments which show the interconversion between triplet and singlet forms of the diradical intermediate. researchtrends.net A pre-equilibrium charge transfer complex has also been observed. researchtrends.net
Initially, a 1,4-dipolar intermediate was proposed to explain the electrophilic character of CSI, but subsequent research has provided strong support for the concerted and SET/diradical pathways. researchtrends.net
Stereochemical and Regiochemical Control
The ability to control the stereochemistry and regiochemistry of reactions involving this compound and its analogs is paramount for their synthetic utility.
The vicinal functionalization of alkenes using sulfonyl chlorides and related reagents often proceeds with a high degree of regioselectivity. nih.govnih.gov
Hydroxysulfonylation: In the acid-promoted hydroxysulfonylation of alkenes, the reaction demonstrates excellent regioselectivity. The hydroxyl group is predominantly introduced to the more hindered carbon atom of the double bond, consistent with the formation of the more stable carbocation intermediate during the mechanistic pathway. researchgate.net
Hydrosulfonylation: Visible-light mediated radical hydrosulfonylation of unactivated alkenes proceeds with anti-Markovnikov selectivity, yielding products where the sulfonyl group is attached to the terminal carbon. organic-chemistry.org
Sulfonyloximation: The radical-mediated sulfonyloximation also exhibits high regioselectivity. The initial addition of the sulfonyl radical occurs at the position that leads to the most stable carbon-centered radical intermediate. rsc.orgrsc.org
These examples underscore how the choice of reaction conditions and the underlying mechanism (ionic vs. radical) can dictate the regiochemical outcome of the functionalization of the alkene.
Diastereoselectivity in Cyclic Alkene Transformations
The transformation of cyclic alkenes using this compound can proceed through various pathways, including cycloadditions and radical additions, where the stereochemical outcome is of paramount importance. While specific studies on the diastereoselectivity of this compound are not extensively documented, the principles can be inferred from the behavior of similar systems involving sulfonyl chlorides and cyclic alkenes.
In reactions such as [2+2] cycloadditions, the facial selectivity of the approach of the reactants is crucial in determining the diastereomeric ratio of the products. For instance, in the reaction of sulfonyl isocyanates with alkenes, the formation of a 1,4-diradical intermediate has been proposed, which can influence the stereochemical outcome. nih.gov The conformation of the cyclohexene (B86901) ring and the orientation of the sulfonyl chloride group will sterically and electronically influence the approach of the reacting partner, leading to a preference for one diastereomer over the other.
The diastereoselective cyclization of bis-sulfonyl esters, for example, has been shown to be dependent on the substitution pattern on the tether connecting the reacting centers. nih.gov This suggests that the inherent chirality and conformational biases of the cyclohexene ring in this compound would play a significant role in directing the stereochemistry of intramolecular reactions or reactions with other chiral molecules.
Table 1: Factors Influencing Diastereoselectivity in Related Cyclic Alkene Transformations
| Factor | Description | Expected Influence on this compound Reactions |
| Steric Hindrance | The bulky nature of substituents on the cyclic alkene or the reacting partner can block one face of the molecule, favoring attack from the less hindered face. | The axial and equatorial positions on the cyclohexene ring will present different steric environments, directing the approach of reagents. |
| Electronic Effects | The electron-donating or withdrawing nature of substituents can influence the stability of transition states and intermediates, thereby affecting the diastereomeric ratio. | The sulfonyl chloride group is strongly electron-withdrawing, which will influence the electron density of the double bond and affect the regioselectivity and stereoselectivity of additions. |
| Conformational Lock | The presence of bulky groups can lock the conformation of the cyclic system, leading to a highly selective reaction on one face. | While not inherently locked, the half-chair conformation of the cyclohexene ring provides a defined three-dimensional structure that can lead to predictable diastereoselectivity. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the stability of charged or polar intermediates and transition states, impacting the stereochemical outcome. | Polar solvents may stabilize ionic intermediates, potentially altering the reaction pathway and the resulting diastereoselectivity. |
This table presents generalized factors based on studies of related compounds, as specific data for this compound is limited.
Control of Stereochemistry in Derived Products
The ability to control the stereochemistry of products derived from this compound is a key aspect of its synthetic utility. This control can be achieved through various strategies, including the use of chiral auxiliaries, catalysts, and the inherent stereochemistry of the starting material itself.
Substitution reactions at the sulfur atom of sulfinyl derivatives, which are closely related to sulfonyl chlorides, often proceed with either retention or inversion of configuration, depending on the reaction conditions and the nature of the nucleophile. nih.gov For instance, the reaction of sulfinamides with alcohols can lead to either retention or inversion of configuration at the sulfur center, influenced by steric hindrance and the presence of salts. nih.gov These principles suggest that nucleophilic substitution at the sulfonyl chloride moiety of this compound could be controlled to produce specific stereoisomers.
Furthermore, the stereochemical outcome of reactions can be dictated by the geometry of the reactants. In the Lewis acid-catalyzed addition of prochiral allyl nucleophiles to N-sulfonyl imines, the geometry of the alkene nucleophile is selectively transferred to the product, allowing for control over the newly formed stereocenters. researchgate.net This principle could be applied to reactions of this compound where the double bond participates in bond formation.
Table 2: Strategies for Stereochemical Control in Reactions of Related Sulfonyl Compounds
| Strategy | Description | Potential Application to this compound |
| Chiral Catalysts | The use of chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer. | A chiral catalyst could coordinate to the sulfonyl group or the alkene, directing the approach of a reactant from a specific face. |
| Substrate Control | The inherent chirality of the starting material directs the formation of new stereocenters. | The chiral centers in derivatives of this compound can influence the stereochemical outcome of subsequent reactions. |
| Reagent Control | The use of chiral reagents can introduce stereochemistry into the product. | Reaction with a chiral nucleophile at the sulfonyl chloride group would lead to a diastereomeric mixture that could potentially be separated. |
| Kinetic vs. Thermodynamic Control | By carefully choosing reaction conditions (temperature, reaction time), it is possible to favor the formation of either the kinetically or thermodynamically more stable product. | Certain cycloaddition or rearrangement reactions could be steered towards a specific diastereomer by manipulating the reaction conditions. |
This table outlines general strategies for stereochemical control based on literature for analogous compounds, as specific applications to this compound are not widely reported.
Theoretical Calculations and Mechanistic Hypotheses
Computational chemistry provides a powerful tool to investigate reaction mechanisms and predict stereochemical outcomes where experimental data is scarce. For reactions involving sulfonyl chlorides, Density Functional Theory (DFT) calculations have been employed to elucidate reaction pathways and rationalize observed selectivities.
Mechanistic hypotheses for the reactions of this compound can be broadly categorized into two main pathways: radical and ionic (including cycloadditions).
In radical pathways , typically initiated by light or a radical initiator, a sulfonyl radical is generated. This radical can then add to an alkene. nih.gov The regioselectivity and stereoselectivity of this addition would be governed by the stability of the resulting carbon-centered radical and steric interactions in the transition state. Computational studies on the hydrosulfonylation of alkenes with sulfonyl chlorides suggest that the reaction proceeds via the addition of a sulfonyl radical to the alkene, followed by a hydrogen atom transfer. nih.gov
Ionic pathways often involve the electrophilic character of the sulfonyl chloride. For instance, in [2+2] cycloadditions of chlorosulfonyl isocyanate to alkenes, both concerted and stepwise mechanisms involving a 1,4-diradical intermediate have been proposed, with the operative pathway depending on the electronic nature of the alkene. nih.gov Theoretical studies on the cycloaddition reactions of bissulfonyl-1,3-butadiene with alkenes have shown that the formation of [4+2] cycloadducts is kinetically favored, and the stereoselectivity can be high. beilstein-journals.org
For this compound, DFT calculations could be used to model the transition states for both radical and ionic pathways. Such calculations would help to determine the relative energy barriers for different modes of attack (e.g., endo vs. exo in a cycloaddition) and different diastereomeric transition states, thereby predicting the most likely reaction products. The solvolysis of sulfonyl chlorides has been studied mechanistically, with evidence pointing towards a dominant SN2-type mechanism, although some SN1 character is possible in highly polar solvents. beilstein-journals.org Computational models could further elucidate the nature of the transition state for nucleophilic attack at the sulfur center of this compound.
Advanced Synthetic Applications and Derivatives
Synthesis of β-Hydroxysulfones as Versatile Intermediates
The synthesis of β-hydroxysulfones from sulfonyl chlorides and alkenes is a valuable transformation, often proceeding through a radical pathway. While no specific examples utilizing Cyclohex-2-ene-1-sulfonyl chloride were identified in the reviewed literature, general methods suggest a viable pathway. For instance, visible light-mediated photoredox catalysis has been shown to facilitate the atom transfer radical addition (ATRA) of sulfonyl chlorides to alkenes in the presence of water, yielding β-hydroxysulfones. researchgate.netresearchgate.net
In this proposed reaction, a photocatalyst, upon absorbing visible light, would initiate the formation of a cyclohex-2-ene-1-sulfonyl radical from the parent sulfonyl chloride. This radical would then add across the double bond of a reacting alkene. The resulting carbon-centered radical is subsequently trapped by a water molecule to install the hydroxyl group, leading to the β-hydroxysulfone product. researchgate.net
Table 1: Proposed Photocatalytic Synthesis of β-Hydroxysulfones
| Reactant 1 | Reactant 2 | Catalyst System | Proposed Product |
|---|
Construction of C(sp³)-Sulfonylated Building Blocks
The installation of a sulfonyl group onto a saturated carbon (C(sp³)) atom is a key method for creating valuable building blocks. Although direct applications of this compound for this purpose are not detailed in the available literature, its reactivity as a sulfonyl chloride allows for predicted utility in established reactions.
One potential route is the radical addition of the cyclohex-2-ene-1-sulfonyl moiety across an alkene. Under thermal or photochemical initiation, the sulfonyl chloride can generate a sulfonyl radical, which adds to an alkene to form a new C(sp³)-S bond. The resulting radical intermediate is then typically quenched by a chlorine atom transfer, yielding a β-chloro sulfone. This product can be further manipulated, for example, via reductive dehalogenation, to afford the saturated C(sp³)-sulfonylated compound.
Preparation of Vinyl Sulfones from Alkynes
Vinyl sulfones are powerful intermediates in organic synthesis, serving as Michael acceptors and partners in cycloaddition reactions. d-nb.inforsc.org Numerous methods exist for their preparation from sulfonyl chlorides and alkynes, and it is anticipated that this compound would be a competent substrate in these transformations. organic-chemistry.org
Catalytic hydrosulfonylation of alkynes is a prominent method. For instance, copper- or nickel-catalyzed reactions of sulfonyl chlorides with terminal alkynes can produce vinyl sulfones with high regio- and stereoselectivity. organic-chemistry.org The reaction likely proceeds via the formation of a sulfonyl radical which adds to the alkyne to generate a vinyl radical. Subsequent steps involving the catalyst lead to the final vinyl sulfone product.
Table 2: General Catalytic Methods for Vinyl Sulfone Synthesis Applicable to this compound
| Reaction Type | Catalyst | Typical Substrates | Expected Product Class |
|---|---|---|---|
| Hydrosulfonylation | Copper(I) or Copper(II) salts | Terminal Alkynes | (E)-Vinyl Sulfones |
Utility in the Synthesis of Pharmacologically Relevant Scaffolds
The sulfone functional group is a well-regarded pharmacophore due to its metabolic stability and ability to act as a hydrogen bond acceptor. thieme-connect.de Likewise, the vinyl sulfone moiety is present in various biologically active compounds. d-nb.info While no drugs derived directly from this compound are documented, its structure represents a valuable scaffold for creating pharmacologically relevant molecules.
The cyclohexene (B86901) core provides a three-dimensional, conformationally-restricted framework, which is a desirable feature in drug design for optimizing binding to biological targets. By reacting this compound with amines or alcohols, a library of sulfonamides or sulfonate esters can be generated. Furthermore, conversion to the corresponding vinyl sulfone (via methods in 5.3) would produce a reactive scaffold ready for the introduction of diverse functionalities through Michael addition, making it a versatile starting point for medicinal chemistry campaigns.
Derivatization to Sulfonimidamides and Related Nitrogen-Containing Sulfone Analogs
Sulfonimidamides, which are nitrogen isosteres of sulfonamides, are of growing interest in medicinal chemistry. thieme-connect.de Efficient one-pot methods for converting sulfonyl chlorides into sulfonimidamides have been developed. thieme-connect.de Although not specifically demonstrated for this compound, this reagent is an ideal candidate for such transformations.
A reported one-pot procedure involves the reaction of a sulfonyl chloride with a primary amine in the presence of triphenylphosphine (B44618) and triethylamine (B128534) to form an intermediate sulfinamide. This is followed by in-situ chlorination and subsequent reaction with another amine to yield the final sulfonimidamide product. thieme-connect.de Applying this sequence to this compound would provide access to a novel class of cyclohexene-bearing sulfonimidamides.
Table 3: Proposed One-Pot Synthesis of a Sulfonimidamide Derivative
| Starting Material | Reagents | Intermediate | Final Product |
|---|
Contribution to Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex molecules at a late point in their synthesis. mpg.de This allows for the rapid generation of analogues for structure-activity relationship studies. Methods involving the generation of sulfonyl radicals from sulfonamides or related precursors are emerging as a key LSF tool. ox.ac.uknih.govacs.orgnih.gov
While direct use of this compound in LSF has not been reported, it could serve as a building block in a related approach. For example, a complex molecule containing a primary sulfonamide could be converted to its corresponding sulfonyl chloride and then subjected to LSF reactions. More directly, a derivative of this compound, such as a sulfonamide, could potentially be activated under photocatalytic conditions to generate a sulfonyl radical. nih.govnih.gov This radical could then be trapped by various radical acceptors to install the cyclohexenylsulfonyl moiety onto a complex molecular scaffold.
Applications in the Synthesis of Functionalized Cyclohexane (B81311) and Cyclohexene Derivatives
Beyond the reactivity of the sulfonyl chloride group, the inherent reactivity of the cyclohexene ring within the molecule offers significant opportunities for synthesizing more complex derivatives. The electron-withdrawing sulfonyl group activates the double bond, making it a good substrate for various transformations, including cycloadditions and electrophilic additions.
The cyclohexenyl sulfone (or its derivatives like sulfonamides and sulfonate esters) can act as a dienophile in Diels-Alder reactions, allowing for the construction of bicyclic systems. utahtech.eduwikipedia.orgnih.gov This provides a reliable method to build molecular complexity. Additionally, the double bond can undergo a range of standard functionalization reactions to produce a variety of saturated and unsaturated cyclohexane derivatives.
Table 4: Potential Functionalization Reactions of the Cyclohexene Ring
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Diels-Alder Reaction | Conjugated Diene (e.g., 1,3-Butadiene) | Bicyclo[2.2.2]octene sulfone derivative |
| Epoxidation | m-CPBA, H₂O₂ | Cyclohexene oxide sulfone derivative |
| Dihydroxylation | OsO₄ (cat.), NMO | cis-Diol cyclohexane sulfone derivative |
| Hydrogenation | H₂, Pd/C | Cyclohexyl sulfone derivative |
| Halogenation | Br₂, Cl₂ | dihalo-Cyclohexane sulfone derivative |
These transformations highlight the dual reactivity of this compound, making it a versatile precursor for a wide array of complex and functionally diverse chemical structures.
Catalytic Strategies and Methodological Advancements
Photocatalysis in Sulfonyl Chloride Transformations
Visible-light photocatalysis has emerged as a powerful strategy for initiating reactions of sulfonyl chlorides under mild conditions. By utilizing light energy to generate reactive radical intermediates, photocatalysis provides an alternative to traditional thermal methods, offering unique reactivity and selectivity. Both iridium-based complexes and metal-free organocatalysts have proven effective in these transformations.
Iridium-Based Photocatalysts
Iridium complexes are highly effective photoredox catalysts due to their favorable photophysical properties, including efficient intersystem crossing to form long-lived triplet excited states. rsc.org These excited-state catalysts can engage in single-electron transfer (SET) processes with suitable substrates. For instance, an excited iridium photocatalyst can act as a potent reductant, transferring an electron to a sulfonyl chloride. This process induces the cleavage of the sulfur-chlorine bond, generating a sulfonyl radical and a chloride anion.
This catalytic cycle is initiated by the absorption of visible light by the iridium complex, promoting it to an excited state. This excited catalyst then reduces the sulfonyl chloride, such as Cyclohex-2-ene-1-sulfonyl chloride, to a sulfonyl radical. The resulting radical can participate in various subsequent reactions, including addition to alkenes or alkynes, before the iridium catalyst is regenerated to complete the cycle. The versatility of iridium photocatalysts is enhanced by the ability to tune their redox potentials by modifying the ancillary ligands, allowing for fine control over the reaction. rsc.org A visible-light-mediated cascade reaction, using fac-[Ir(ppy)3] as a photocatalyst, has been shown to enable the regioselective radical addition of sulfonyl chlorides to 2-arylstyrenes. researchgate.net
Table 1: Properties of Common Iridium-Based Photocatalysts
| Catalyst | Excited State Potential (E*red) vs SCE | Key Features |
|---|---|---|
| Ir[dF(CF3)ppy]2(dtbbpy)PF6 | +1.21 V | Strongly oxidizing, effective for generating radical intermediates. rsc.org |
Organophotocatalysts
As a more sustainable alternative to heavy-metal catalysts, organophotocatalysts have gained significant attention. These metal-free dyes can also absorb visible light and initiate photochemical reactions. A notable strategy involves using an organophotocatalyst to facilitate the late-stage functionalization of sulfonamides via sulfonyl radical intermediates. acs.org In this approach, the reaction can proceed through an energy transfer (EnT) mechanism. The photo-excited organocatalyst transfers energy to a substrate, which then undergoes homolytic cleavage to produce radical intermediates. researchgate.netacs.org
This method has been successfully applied to the hydrosulfonylation of alkenes, demonstrating broad functional group tolerance and applicability to both electron-deficient and electron-neutral alkenes under mild, base-free conditions. acs.org For a compound like this compound, this approach could enable its addition across various alkene partners.
Table 2: Representative Scope of Organophotocatalyzed Hydrosulfonylation Data synthesized from research on the functionalization of sulfonamides which generates sulfonyl radicals, a process for which sulfonyl chlorides are precursors. acs.org
| Alkene Partner | Product Type | Typical Yield |
|---|---|---|
| Styrene | Aryl-alkyl sulfone | Good to Excellent |
| 1-Hexene | Alkyl-alkyl sulfone | Good |
Metal-Catalyzed Reactions
Traditional metal catalysis remains a cornerstone for sulfonyl chloride transformations, with copper, palladium, and iron catalysts offering distinct advantages in terms of cost, reactivity, and environmental impact.
Copper-Based Catalysts
Copper catalysts are attractive due to their low cost and abundance. They have been effectively used in cascade reactions involving sulfonyl chlorides. For example, a copper-catalyzed sulfonylation/cyclization of alkynes with sulfonyl chlorides provides an efficient route to sulfonylated benzothiophenes. rsc.org This method avoids the need for pre-synthesized sulfone radical precursors or expensive photocatalysts. rsc.org Similarly, copper catalysis enables the cascade cyclization of 1,7-enynes with aromatic sulfonyl chlorides to produce benzo[j]phenanthridin-6(5H)-ones. rsc.org Another efficient approach uses copper catalysts for the preparation of sulfonyl-containing benzyl (B1604629) dithiocarbamates from sulfonyl chlorides. researchgate.net The mechanism of these reactions often involves the generation of a sulfonyl radical through a copper-mediated single-electron transfer process.
Palladium-Based Catalysts
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.ca The general mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle. whiterose.ac.uk The cycle typically begins with the oxidative addition of a substrate, such as an organohalide, to a Pd(0) complex. While direct coupling of sulfonyl chlorides can be challenging, related compounds like N-sulfonylhydrazones readily participate in palladium-catalyzed reactions. organic-chemistry.org For instance, the coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl halides proceeds through the formation of a palladium carbene, migratory insertion, and subsequent elimination. organic-chemistry.org The principles of palladium catalysis, particularly oxidative addition and reductive elimination, provide a framework for developing potential cross-coupling reactions involving the S-Cl bond of this compound with various organometallic reagents. uwindsor.cawhiterose.ac.uk
Table 3: General Steps in Palladium-Catalyzed Cross-Coupling
| Step | Description |
|---|---|
| Oxidative Addition | The organo(pseudo)halide (R-X) reacts with the Pd(0) catalyst to form a Pd(II) complex. whiterose.ac.uk |
| Transmetalation | A main-group organometallic reagent (R'-M) exchanges its organic group with the halide on the Pd(II) complex. whiterose.ac.uk |
| Reductive Elimination | The two organic groups (R and R') on the Pd(II) complex couple and are eliminated, forming a new C-C bond and regenerating the Pd(0) catalyst. whiterose.ac.uk |
Iron-Based Catalysts
Iron catalysts are highly desirable due to their low cost, low toxicity, and environmental friendliness. An iron-catalyzed oxidative sulfonylation of enol acetates with sulfonyl hydrazides (as a source of sulfonyl radicals) has been developed to synthesize β-keto sulfones. organic-chemistry.org This reaction utilizes an inexpensive iron salt like FeCl₃ as the catalyst and air as the terminal oxidant, proceeding under mild conditions. The proposed mechanism involves the iron-catalyzed decomposition of the sulfonyl hydrazide into a sulfonyl radical. This radical then adds to the enol acetate, followed by further steps to yield the final product. This approach is highly regioselective and tolerates a variety of functional groups. organic-chemistry.org The use of an earth-abundant metal makes this a highly sustainable method for transformations that could be adapted for sulfonyl chlorides like this compound. researchgate.netorganic-chemistry.org
Table 4: Conditions for Iron-Catalyzed Oxidative Sulfonylation Data from a study using sulfonyl hydrazides as the sulfonylating agent. organic-chemistry.org
| Parameter | Condition |
|---|---|
| Catalyst | Iron(III) chloride (FeCl₃) |
| Oxidant | Air (aerobic conditions) |
| Solvent | Tetrahydrofuran (THF) |
| Substrates | Aryl enol acetates, Sulfonyl hydrazides |
| Key Advantage | Environmentally benign, uses inexpensive catalyst and oxidant. organic-chemistry.org |
Acid and Base Catalysis
The application of acid and base catalysis in reactions involving this compound is crucial for modulating its reactivity, particularly in nucleophilic substitution reactions.
Base Catalysis:
Base catalysis is most prominently observed in the reactions of this compound with nucleophiles such as amines and alcohols to form the corresponding sulfonamides and sulfonate esters. In these reactions, a base, typically a tertiary amine like triethylamine (B128534) or pyridine, plays a dual role. Firstly, it acts as a scavenger for the hydrogen chloride (HCl) that is generated during the reaction, preventing the protonation of the nucleophile and driving the reaction to completion. Secondly, in some instances, the base can deprotonate the nucleophile, increasing its nucleophilicity and thereby accelerating the rate of reaction. nih.govrsc.org
The general mechanism for the base-assisted sulfonylation of an amine is as follows:
The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
A tetrahedral intermediate is formed.
The chloride ion is eliminated.
The added base removes the proton from the nitrogen atom, yielding the stable sulfonamide and the hydrochloride salt of the base. rsc.org
The choice of base and reaction conditions can be critical. Sterically hindered amines, for example, may react more slowly with the sulfonyl chloride, and in such cases, a stronger, non-nucleophilic base might be employed to facilitate the reaction. nih.gov
Acid Catalysis:
While less common than base catalysis for sulfonyl chloride reactions, acid catalysis, particularly with Lewis acids, can play a role in activating the sulfonyl group. A Lewis acid can coordinate to the oxygen atoms of the sulfonyl group, increasing the electrophilicity of the sulfur atom and making it more susceptible to attack by weak nucleophiles. wikipedia.org
For instance, in reactions with arenes to form diaryl sulfones, a Lewis acid catalyst is often employed to facilitate the electrophilic aromatic substitution. wikipedia.org Although specific examples with this compound are not prevalent in the literature, this principle suggests a potential avenue for expanding its reactivity with various nucleophiles that are otherwise unreactive.
The table below summarizes the role of catalysts in key reactions of this compound.
| Reaction Type | Catalyst Type | Catalyst Example | Role of Catalyst | Product |
| Sulfonamide Formation | Base | Triethylamine | HCl scavenger, enhances nucleophilicity | N-substituted-cyclohex-2-ene-1-sulfonamide |
| Sulfonate Ester Formation | Base | Pyridine | HCl scavenger | Cyclohex-2-en-1-yl sulfonate ester |
| Friedel-Crafts Sulfonylation | Acid (Lewis) | Aluminum chloride | Activates the sulfonyl group | Aryl cyclohex-2-en-1-yl sulfone |
Development of Novel Reagent Systems
The unique combination of a reactive sulfonyl chloride and a versatile cyclohexene (B86901) ring makes this compound a valuable building block for the development of novel reagent systems and for the synthesis of complex molecular architectures.
The sulfonyl chloride moiety is a gateway to a wide array of functional groups. As discussed, it readily reacts with amines and alcohols. Furthermore, it can be converted to sulfonyl azides, which are precursors for the synthesis of various nitrogen-containing heterocycles. Reduction of the sulfonyl chloride can lead to the corresponding sulfinic acid or thiol, opening up another dimension of sulfur chemistry.
The allylic double bond in the cyclohexene ring offers numerous possibilities for functionalization. It can undergo a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation. Moreover, the allylic position is susceptible to radical reactions and can participate in transition-metal-catalyzed cross-coupling reactions. For instance, under palladium catalysis, the allylic system could potentially be used in allylic alkylations. acs.org
The development of novel reagent systems can be envisioned by combining the reactivity of both the sulfonyl chloride and the alkene. For example, intramolecular reactions could be designed where a nucleophile attached to a substituent on the cyclohexene ring attacks the sulfonyl chloride, leading to the formation of bicyclic sulfonamides or sultams.
The following table outlines potential transformations of this compound in the development of new chemical entities.
| Reagent/Reaction Type | Product Class | Potential Application |
| Reaction with sodium azide | Sulfonyl azides | Precursors for heterocycles, click chemistry |
| Reduction (e.g., with sodium sulfite) | Sulfinic acids/Sulfinates | Intermediates in organic synthesis |
| Palladium-catalyzed cross-coupling | Functionalized cyclohexenes | Synthesis of complex molecules |
| Epoxidation of the double bond | Epoxysulfonyl chlorides | Building blocks for polyfunctional compounds |
| Diels-Alder reaction | Bicyclic sulfonyl chlorides | Access to complex bridged systems |
The strategic application of both the inherent reactivity of the sulfonyl chloride and the latent functionality of the allylic double bond allows for the use of this compound as a versatile platform for the synthesis of diverse and complex molecules.
Future Directions and Emerging Research Areas
Development of More Sustainable and Environmentally Benign Methodologies
Traditional methods for synthesizing sulfonyl chlorides have often relied on harsh reagents and conditions that are not environmentally friendly. organic-chemistry.org Future research is increasingly focused on developing greener alternatives. A promising approach involves the use of S-alkylisothiourea salts as odorless and stable starting materials, which can be prepared from readily available alkyl halides and thiourea (B124793). organic-chemistry.orgorganic-chemistry.org These salts can then be converted to the corresponding sulfonyl chlorides via oxidative chlorination.
Key developments in this area include:
N-Chlorosuccinimide (NCS) as a Chlorinating Agent : The use of N-chlorosuccinimide (NCS) under acidic conditions provides a convenient and environmentally sound method for synthesizing sulfonyl chlorides from S-hydrocarbyl isothiourea salts. organic-chemistry.orggoogle.com This process is operationally simple, avoids toxic reagents like chlorine gas, and is suitable for large-scale production. organic-chemistry.orggoogle.com A significant advantage is that the byproduct, succinimide, can be recycled back into NCS, further enhancing the sustainability of the process. organic-chemistry.orgorganic-chemistry.org
Bleach-Mediated Oxidative Chlorosulfonation : A clean and economical synthesis of alkanesulfonyl chlorides has been developed using bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org This method is noted for being worker- and environment-friendly, using accessible reagents and allowing for easy purification without chromatography. organic-chemistry.org
Reactions in Aqueous Media : To minimize the use of expensive and hazardous organic solvents, methodologies are being developed to conduct reactions in water. rsc.orgrsc.org A facile synthesis of sulfonamides from arylsulfonyl chlorides and amino compounds has been demonstrated in aqueous media under dynamic pH control, eliminating the need for organic bases and simplifying product isolation to simple filtration. rsc.orgrsc.org
These sustainable approaches, while demonstrated for a range of sulfonyl chlorides, represent a clear future direction for the synthesis of Cyclohex-2-ene-1-sulfonyl chloride, aiming to reduce waste and improve safety.
Expanding Substrate Scope and Reaction Generality
A significant area of ongoing research is the expansion of the types of molecules that can react with sulfonyl chlorides like this compound and the generality of the transformations they can undergo. rsc.org Sulfonyl chlorides are versatile reagents that can act as sources for various functional groups, and their reactions with a wide array of unsaturated compounds are being actively explored. magtech.com.cn
Recent advancements have focused on:
Photocatalytic Reactions : Visible-light photocatalysis has emerged as a powerful tool for expanding the substrate scope. For instance, the enantioselective hydrosulfonylation of α,β-unsaturated carbonyl compounds has been achieved using this method, producing enantioenriched α-chiral sulfones with high enantioselectivity. researchgate.net This highlights the potential for creating complex, chiral molecules from a broader range of starting materials.
Cascade Reactions : Researchers are developing cascade reactions that form multiple chemical bonds in a single operation. A visible-light-induced, regioselective cascade sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides has been demonstrated, providing an efficient route to sulfonylated pyrrolin-2-ones. researchgate.net This strategy allows for the rapid construction of complex heterocyclic structures.
Three-Component Reactions : Photoelectrocatalysis has enabled the development of three-component oxidative sulfonylation reactions. For example, 3-aza-1,5-dienes, organotrifluoroborates, and a sulfur dioxide surrogate can undergo sulfonylative cyclization to produce sulfono-4-pyrrolin-2-ones with a broad substrate scope and good functional group tolerance. researchgate.net
These methodologies demonstrate the potential to use this compound in more complex and diverse chemical transformations, moving beyond simple sulfonamide and sulfonate ester formation.
Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency
The discovery and implementation of novel catalytic systems are crucial for improving the selectivity and efficiency of reactions involving sulfonyl chlorides. While traditional methods often proceed without a catalyst, modern synthetic chemistry is leveraging catalysis to achieve previously difficult transformations.
Emerging catalytic systems include:
Photocatalysis : Various photocatalysts are being explored to generate sulfonyl radicals from sulfonyl chlorides under mild conditions. These include iridium complexes like fac-Ir(ppy)3 and organocatalysts such as 10H-phenothiazine, which can initiate reactions upon visible light irradiation. researchgate.net Another novel system uses visible-light-initiated uranyl(VI) catalysis to activate Si-H bonds, which in turn generate sulfonyl radicals from sulfonyl chlorides for hydrosulfonylation reactions. researchgate.net
Metal Catalysis : Copper-catalyzed cascade reactions have been developed for the synthesis of sulfonylated benzothiophenes from alkynes and sulfonyl chlorides. rsc.org This approach avoids the need for pre-functionalized radical precursors and expensive photocatalysts. rsc.org
Semiconductor Photocatalysis : Potassium poly(heptazine imide) (K-PHI), a carbon nitride semiconductor, has been used as a photocatalyst for the synthesis of sulfonyl chlorides from various thio-precursors. nih.gov A unique feature of this system is that the reaction selectivity can be controlled by changing the wavelength of the incident light. nih.gov
The application of these advanced catalytic systems to reactions of this compound could unlock new reaction pathways and provide access to novel molecular architectures with high levels of control and efficiency.
Integration of this compound into Flow Chemistry and Automated Synthesis
The synthesis and use of sulfonyl chlorides can involve highly exothermic and potentially hazardous reactions, making them ideal candidates for integration into continuous flow chemistry and automated systems. rsc.orgchemrxiv.org Flow chemistry offers superior control over reaction parameters, improves safety, and can enhance reaction efficiency and scalability. noelresearchgroup.com
Key research in this area includes:
Continuous Synthesis of Sulfonyl Chlorides : Continuous flow protocols have been developed for the synthesis of sulfonyl chlorides from thiols and disulfides using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH). rsc.org These systems allow for short residence times and high space-time yields, while improving process safety by minimizing the risk of thermal runaway. rsc.org
Automated Multi-Step Synthesis : Researchers have designed automated, multi-step continuous flow platforms that can produce hundreds of grams of aryl sulfonyl chlorides. mdpi.com These systems can incorporate continuous stirred-tank reactors (CSTRs), continuous filtration, and real-time process monitoring and control, leading to significant improvements in consistency and yield. mdpi.com
Tandem Flow Reactions : The ability to generate sulfonyl chlorides in a continuous flow setup enables their immediate use in subsequent reactions within a tandem, uninterrupted sequence. researchgate.net This avoids the isolation of potentially unstable intermediates and streamlines the entire synthetic process from starting material to final product. researchgate.net
Integrating the synthesis and reactions of this compound into such automated flow systems represents a major step towards safer, more efficient, and scalable chemical manufacturing.
Mechanistic Studies on Less Explored Transformation Pathways
While the fundamental reactivity of sulfonyl chlorides is well-established, detailed mechanistic studies on less common transformations are crucial for discovering new reactions and optimizing existing ones. Understanding the intricate pathways, intermediates, and transition states involved can lead to significant breakthroughs.
Areas for future mechanistic investigation include:
Photocatalytic Radical Generation : The generation of sulfonyl radicals through interactions with photocatalysts is an area of active study. Detailed mechanistic and spectroscopic studies have identified the formation of electron donor-acceptor (EDA) complexes between sulfonyl chlorides and Hantzsch esters as crucial precursors to sulfonyl radicals under visible light. researchgate.net Further investigation into these radical initiation pathways is warranted.
Hydrolysis Mechanisms : The hydrolysis of sulfonyl chlorides can proceed through complex pathways. For example, the hydrolysis of 2-hydroxyethanesulfonyl chloride was found to proceed primarily through the formation of a reactive β-sultone intermediate, alongside a minor direct hydrolysis route. researchgate.net Exploring similar potential intramolecular cyclization pathways with a substrate like this compound could reveal new reactive intermediates.
Reactions with Unsaturated Systems : Sulfonyl chlorides can participate in a variety of reactions with unsaturated compounds, including [2+2] annulations, and radical or ionic additions. magtech.com.cn A deeper mechanistic understanding of how the structure of the sulfonyl chloride and the reaction conditions dictate the pathway (e.g., chlorosulfonylation vs. sulfonylation vs. arylation) is needed to fully exploit their synthetic potential. magtech.com.cn
Probing these less-explored mechanistic avenues will undoubtedly expand the synthetic chemist's toolbox and enhance the utility of this compound in organic synthesis.
Q & A
Q. What are the optimal synthetic conditions for Cyclohex-2-ene-1-sulfonyl chloride to minimize hydrolysis or side reactions?
- Methodological Answer : Synthesis should prioritize anhydrous conditions due to the compound’s sensitivity to moisture. Use inert atmospheres (e.g., nitrogen/argon) and aprotic solvents like dichloromethane or tetrahydrofuran. Reaction progress can be monitored via TLC or in situ IR spectroscopy to detect sulfonyl chloride peaks (~1360–1380 cm⁻¹ and 1170–1190 cm⁻¹ for S=O stretching). Quenching residual sulfonic acid intermediates with cold aqueous NaHCO₃ improves purity. Safety protocols for handling corrosive and lachrymatory agents must align with SDS guidelines for analogous sulfonyl chlorides .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The cyclohexene moiety’s vinyl protons (δ ~5.5–6.0 ppm) and sulfonyl group deshielding effects on adjacent carbons (δ ~50–70 ppm for C-SO₂) are diagnostic.
- IR Spectroscopy : Confirm S=O asymmetric/symmetric stretches (~1370 cm⁻¹ and 1175 cm⁻¹) and C-Cl stretches (~700–800 cm⁻¹).
- Mass Spectrometry : Molecular ion ([M]⁺) at m/z 182.6 (C₆H₉ClO₂S) and fragment ions (e.g., loss of Cl, SO₂) aid verification. Cross-reference with spectral databases for analogous sulfonyl chlorides .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer :
- Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid skin/eye contact (causes severe irritation; see SDS for chlorocyclohexane analogs ).
- Store in airtight containers at 2–8°C under inert gas. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste. Emergency procedures should follow SDS guidelines for sulfonyl chlorides .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies for SN² reactions. Analyze electron density maps (e.g., LUMO localization at sulfur) to predict regioselectivity. Compare computed kinetic parameters (ΔG‡) with experimental rates under varying solvents (polar aprotic vs. protic). Validate with isotopic labeling or Hammett plots .
Q. What strategies resolve contradictions in reported stability data for this compound under thermal or photolytic conditions?
- Methodological Answer :
- Controlled Replication : Repeat experiments with standardized purity controls (HPLC ≥98%) and inert storage.
- Accelerated Stability Studies : Use DSC/TGA to quantify decomposition kinetics at elevated temperatures.
- Statistical Analysis : Apply ANOVA to compare literature data, identifying outliers due to moisture contamination or catalytic impurities. Cross-validate with FTIR monitoring of SO₂ release .
Q. How can X-ray crystallography and SHELX refinement resolve stereochemical ambiguities in derivatives of this compound?
- Methodological Answer : Grow single crystals via slow evaporation in dichloromethane/hexane. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELXT for phase determination. Refine with SHELXL, focusing on anisotropic displacement parameters for sulfur and chlorine atoms. Validate stereochemistry using Flack parameters and residual density maps. Compare with DFT-optimized geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
